molecular formula C7H8O3 B157573 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid CAS No. 1909-79-1

2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid

Cat. No. B157573
CAS RN: 1909-79-1
M. Wt: 140.14 g/mol
InChI Key: VQVGTOOKQICMAZ-UHFFFAOYSA-N
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Description

2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid, also known as MOC, is a cyclic enone carboxylic acid that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. MOC is a versatile intermediate in the synthesis of various natural products, pharmaceuticals, and agrochemicals.

Mechanism of Action

2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid is an α,β-unsaturated carboxylic acid that can undergo Michael addition reactions with various nucleophiles, such as thiols and amines. This compound can also undergo cycloaddition reactions with dienes and enol ethers. The unique chemical structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can inhibit the growth of certain cancer cells, indicating its potential as an anticancer agent. Additionally, this compound has been shown to have antifungal and insecticidal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid in lab experiments is its versatility in organic synthesis. This compound can be used as a key intermediate in the synthesis of various natural products and pharmaceuticals. However, one limitation of using this compound is its high cost, which may limit its use in large-scale production.

Future Directions

There are several future directions for research on 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Additionally, further research is needed to explore the potential anticancer, antifungal, and insecticidal properties of this compound. Finally, the development of new applications for this compound in other fields, such as materials science and catalysis, may also be an area of future research.

Synthesis Methods

2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid can be synthesized through a variety of methods, including the Diels-Alder reaction, Michael addition, and Wittig reaction. The most commonly used method for the synthesis of this compound is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction yields a mixture of this compound and its isomer, 2-methyl-3-oxocyclohex-2-enecarboxylic acid.

Scientific Research Applications

2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid has been extensively studied for its potential applications in the synthesis of various natural products and pharmaceuticals. This compound has been used as a key intermediate in the synthesis of the anticancer agent, (-)-FR182877, and the antifungal agent, (+)-aspergillic acid. Additionally, this compound has been used in the synthesis of the insecticide, (-)-cinerubin B, and the herbicide, (+)-flupropanate.

properties

CAS RN

1909-79-1

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-methyl-3-oxocyclopentene-1-carboxylic acid

InChI

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h2-3H2,1H3,(H,9,10)

InChI Key

VQVGTOOKQICMAZ-UHFFFAOYSA-N

SMILES

CC1=C(CCC1=O)C(=O)O

Canonical SMILES

CC1=C(CCC1=O)C(=O)O

Other CAS RN

1909-79-1

synonyms

2-methyl-3-oxo-cyclopentene-1-carboxylic acid

Origin of Product

United States

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